molecular formula C25H19ClN4O3S B10801215 5-(4-chlorophenyl)sulfonyl-6-imino-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

5-(4-chlorophenyl)sulfonyl-6-imino-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B10801215
M. Wt: 491.0 g/mol
InChI Key: QLHJQNXXGKSYLT-UHFFFAOYSA-N
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Description

The compound 5-(4-chlorophenyl)sulfonyl-6-imino-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a structurally complex tricyclic derivative featuring a fused heterocyclic core. Key substituents include a 4-chlorophenylsulfonyl group at position 5, an imino group at position 6, and a 2-phenylethyl chain at position 5. The 4-chlorophenyl group may enhance lipophilicity and electronic effects, while the sulfonyl moiety could influence solubility and binding interactions .

Properties

Molecular Formula

C25H19ClN4O3S

Molecular Weight

491.0 g/mol

IUPAC Name

5-(4-chlorophenyl)sulfonyl-6-imino-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C25H19ClN4O3S/c26-18-9-11-19(12-10-18)34(32,33)21-16-20-24(28-22-8-4-5-14-29(22)25(20)31)30(23(21)27)15-13-17-6-2-1-3-7-17/h1-12,14,16,27H,13,15H2

InChI Key

QLHJQNXXGKSYLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=C(C=C(C2=N)S(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)N5C=CC=CC5=N3

Origin of Product

United States

Biological Activity

5-(4-chlorophenyl)sulfonyl-6-imino-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article reviews the current understanding of its biological activity, including antibacterial properties, enzyme inhibition, and antiviral effects.

Structural Characteristics

The compound is characterized by a tricyclic structure that incorporates a sulfonyl group and an imino moiety. Its molecular formula is C25H24ClN3O2S, with a molecular weight of approximately 491 g/mol. The distinct features of this compound contribute to its reactivity and biological interactions.

Antibacterial Activity

Research indicates that compounds with similar structural motifs often exhibit notable antibacterial properties. For instance:

  • In vitro studies have demonstrated that derivatives containing sulfonamide functionalities are effective against various bacterial strains such as Salmonella typhi and Bacillus subtilis. Specific derivatives showed moderate to strong activity against these pathogens .
  • In a study involving synthesized compounds similar to the target compound, several exhibited strong inhibitory activity against urease and acetylcholinesterase, which are important enzymes in microbial metabolism and neurotransmission respectively .

The following table summarizes the antibacterial efficacy of related compounds:

Compound NameTarget BacteriaActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CEscherichia coliWeak

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor:

  • Acetylcholinesterase Inhibition : Several derivatives demonstrated significant inhibition of acetylcholinesterase with IC50 values indicating potent activity. This suggests potential applications in treating conditions like Alzheimer's disease .
  • Urease Inhibition : The target compound's structural features may contribute to its effectiveness in inhibiting urease, which is crucial for the survival of certain pathogens .

Antiviral Activity

Preliminary studies indicate that some derivatives of sulfonamide compounds exhibit antiviral properties:

  • In bioassay tests against the Tobacco Mosaic Virus (TMV), certain derivatives showed approximately 50% inhibition rates comparable to commercial antiviral agents like ningnanmycin. This suggests that the target compound may also possess antiviral potential .

Case Studies and Research Findings

  • Synthesis and Characterization : The synthesis of 5-(4-chlorophenyl)sulfonyl-6-imino derivatives has been documented through multi-step synthetic pathways involving nucleophilic substitutions and electrophilic additions. Characterization techniques such as NMR spectroscopy have confirmed the structures of synthesized compounds .
  • Biological Screening : A series of synthesized compounds were screened for biological activity. The most active compounds were identified based on their interaction with bovine serum albumin (BSA) and their efficacy in inhibiting specific enzymes .
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions of these compounds with target proteins, enhancing understanding of their pharmacological effectiveness .

Scientific Research Applications

Research indicates that compounds with similar structural features have demonstrated significant biological activities , including:

  • Antibacterial Properties : Compounds containing sulfonamide functionalities have shown effectiveness against various bacterial strains and are investigated for their potential as acetylcholinesterase inhibitors.
  • Antitumor Activity : Similar compounds have exhibited the ability to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction.

Case Studies

  • Antitumor Efficacy : A study on triazatricyclo compounds indicated notable reductions in cell viability in breast cancer cell lines (MCF-7), attributed to apoptosis via mitochondrial pathways.
  • Antimicrobial Activity : In vitro testing revealed significant antimicrobial activity against bacteria like Staphylococcus aureus and Escherichia coli at low micromolar concentrations.

Synthetic Pathways

The synthesis of 5-(4-chlorophenyl)sulfonyl-6-imino-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multi-step synthetic pathways that may include:

  • Formation of the tricyclic core.
  • Introduction of the sulfonyl and imino groups.
  • Functionalization with the phenylethyl moiety.

Potential Applications

The potential applications of this compound span several domains:

  • Medicinal Chemistry : Due to its unique structure and biological activity profile, it could be developed into new therapeutic agents targeting bacterial infections or cancer.
  • Drug Design : Understanding the interaction profile with biological targets can facilitate the design of more effective drugs.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural and molecular differences between the target compound and its closest analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
5-(4-Chlorophenyl)sulfonyl-6-imino-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one 5: 4-Cl-C6H4-SO2; 6: NH; 7: 2-phenylethyl Not explicitly provided ~525–550 (estimated) High lipophilicity due to aromatic substituents; sulfonyl group may enhance stability .
N-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide 5: Carboxamide; 7: Pentyl; 11: Methyl C25H26FN5O2 447.5 Fluorophenyl and pentyl groups increase bioavailability; carboxamide enhances hydrogen bonding .
5-(4-Fluorobenzenesulfonyl)-6-imino-7,11-dimethyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one 5: 4-F-C6H4-SO2; 7,11: Methyl C23H21FN4O3S 476.5 Fluorine substitution reduces steric hindrance; dimethyl groups may lower metabolic stability .

Analysis of Substituent Effects

  • Bioactivity Implications: Minor structural changes, such as replacing chlorine with fluorine or altering alkyl chains, are known to modulate biological activity. For example, fluorinated compounds often exhibit improved metabolic stability, while chlorinated derivatives may show stronger target binding due to higher lipophilicity .

Research Findings and Implications

While direct studies on the target compound are absent in the provided evidence, research on analogous compounds highlights critical trends:

Sulfonyl vs. Carboxamide Groups: Sulfonyl-containing derivatives (e.g., ) are often more stable under physiological conditions, whereas carboxamide derivatives () may exhibit stronger hydrogen-bonding interactions with biological targets .

Aromatic Substitutions: The 4-chlorophenyl group in the target compound may confer higher cytotoxicity compared to fluorophenyl analogs, as observed in other chlorinated bioactive molecules .

Synergistic Effects: As seen in studies of Populus bud extracts (), minor structural variations can lead to synergistic or antagonistic effects in biological systems, underscoring the need for detailed profiling of such compounds.

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